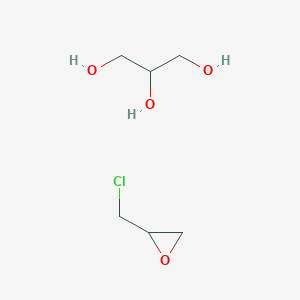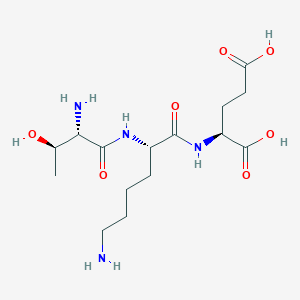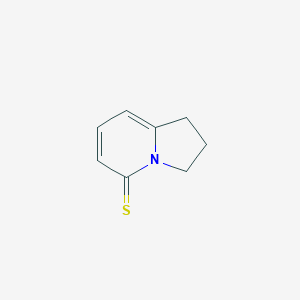
2,3-Dihydroindolizine-5(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroindolizine-5(1H)-thione is a heterocyclic compound that has gained significant interest in recent years due to its potential applications in various fields of research, including medicinal chemistry, material science, and catalysis. This compound has a unique structure that makes it an attractive target for synthesis and investigation.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroindolizine-5(1H)-thione in its various applications is not fully understood. However, it is believed that the compound interacts with specific targets in cells or enzymes, leading to the observed biological effects. For example, in cancer cells, 2,3-Dihydroindolizine-5(1H)-thione has been shown to induce apoptosis and inhibit cell proliferation by interacting with specific signaling pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,3-Dihydroindolizine-5(1H)-thione depend on the specific application and target. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation. In antiviral and antibacterial applications, it has been shown to inhibit viral and bacterial replication. In catalysis, it has been shown to promote various organic transformations. However, further studies are needed to fully understand the biochemical and physiological effects of 2,3-Dihydroindolizine-5(1H)-thione.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3-Dihydroindolizine-5(1H)-thione in lab experiments include its unique structure, high yields of synthesis, and potential applications in various fields of research. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2,3-Dihydroindolizine-5(1H)-thione. One direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential as a catalyst for various organic transformations. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Finally, the synthesis of novel derivatives of 2,3-Dihydroindolizine-5(1H)-thione with different substituents could lead to the discovery of new compounds with unique properties and potential applications.
Synthesemethoden
The synthesis of 2,3-Dihydroindolizine-5(1H)-thione can be achieved through various methods, including cyclization of N-methyl-N-phenylthiourea with 2-bromoacetaldehyde, reaction of 1,3-diketones with thiourea, and condensation of 2-aminobenzothiazole with α,β-unsaturated ketones. However, the most efficient method involves the reaction of α,β-unsaturated ketones with thiourea in the presence of a base. This method produces high yields of the compound and allows for the synthesis of various derivatives of 2,3-Dihydroindolizine-5(1H)-thione with different substituents.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroindolizine-5(1H)-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In addition, it has been investigated for its potential use as a fluorescent probe for detecting metal ions and as a catalyst for various organic transformations. The unique structural features of 2,3-Dihydroindolizine-5(1H)-thione make it an attractive target for further research in these areas.
Eigenschaften
CAS-Nummer |
113885-14-6 |
|---|---|
Produktname |
2,3-Dihydroindolizine-5(1H)-thione |
Molekularformel |
C8H9NS |
Molekulargewicht |
151.23 g/mol |
IUPAC-Name |
2,3-dihydro-1H-indolizine-5-thione |
InChI |
InChI=1S/C8H9NS/c10-8-5-1-3-7-4-2-6-9(7)8/h1,3,5H,2,4,6H2 |
InChI-Schlüssel |
LFOVHGLKDGUSEF-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC(=S)N2C1 |
Kanonische SMILES |
C1CC2=CC=CC(=S)N2C1 |
Synonyme |
5(1H)-Indolizinethione, 2,3-dihydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



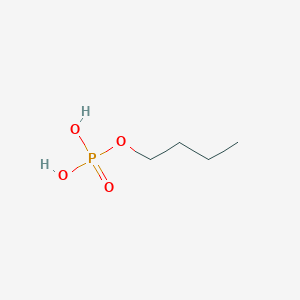
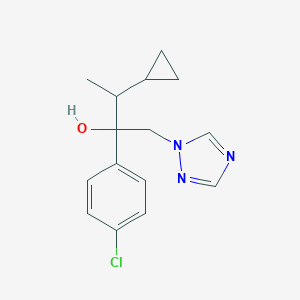

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)




